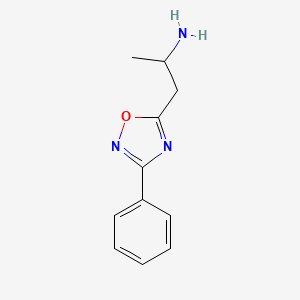

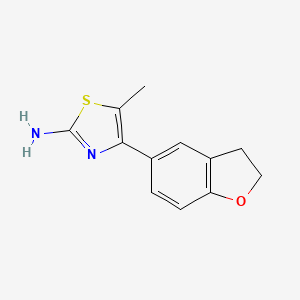

4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine

Overview

Description

The compound “4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, also known as a cyclic compound, which consists of two different elements: carbon and oxygen. Thiazole, on the other hand, is a similar heterocyclic compound that contains nitrogen and sulfur .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate reactions, followed by their combination. The benzofuran could potentially be synthesized through a method involving biomimetic oxidative coupling . The thiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzofuran and thiazole rings. These rings would likely be connected by a carbon chain, with the methyl group and amine group attached to the thiazole ring .Chemical Reactions Analysis

As a complex organic molecule, “4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” would likely undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, meaning it could donate a pair of electrons to form a new bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Medicinal Chemistry

Benzofuran derivatives, including 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine , are known for their diverse pharmacological activities. They serve as core structures in many biologically active compounds and synthetic chemical materials . These compounds have been utilized in the development of drugs with anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Agriculture

In the agricultural sector, benzofuran derivatives are explored for their potential use as bioactive agents against pests and diseases. Their strong biological activities could lead to the development of new pesticides and fungicides that are more effective and environmentally friendly .

Material Science

The unique properties of benzofuran compounds make them suitable for material science applications. They can be used in the synthesis of complex polycyclic structures through methods like free radical cyclization, which is beneficial for creating advanced materials with specific characteristics .

Environmental Science

Benzofuran derivatives are studied for their role in environmental science, particularly in the degradation of environmental pollutants. Their reactivity could be harnessed to break down harmful chemicals and contribute to pollution control measures .

Biochemistry

In biochemistry, 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is used for proteomics research applications. It helps in understanding protein functions and interactions, which is crucial for the discovery of new biomarkers and therapeutic targets .

Pharmacology

The compound’s role in pharmacology is significant due to its involvement in the synthesis of various therapeutic agents. Its benzofuran ring is a key feature in many drugs and clinical drug candidates, making it an important substance for drug discovery and development .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)9-2-3-10-8(6-9)4-5-15-10/h2-3,6H,4-5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJDMVLVRZGOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

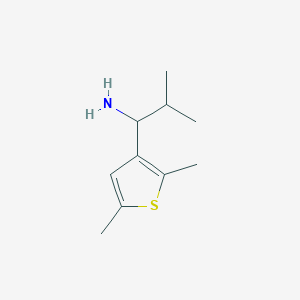

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)

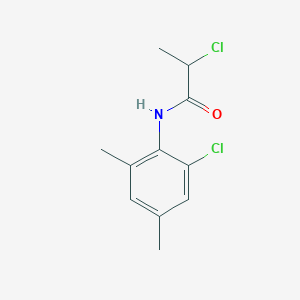

![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)

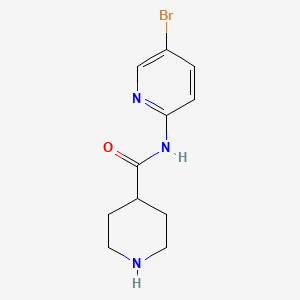

![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)